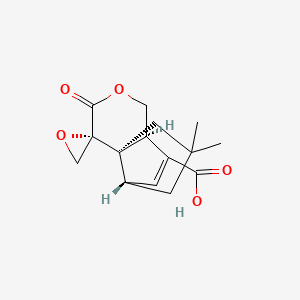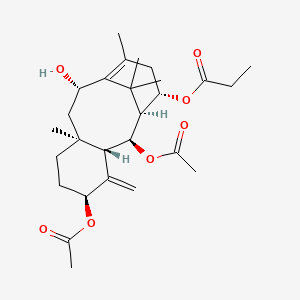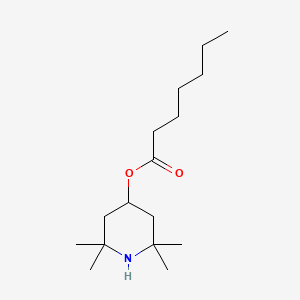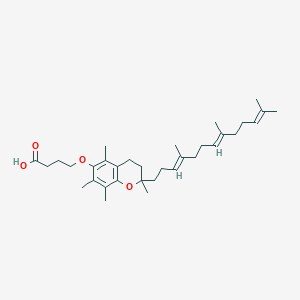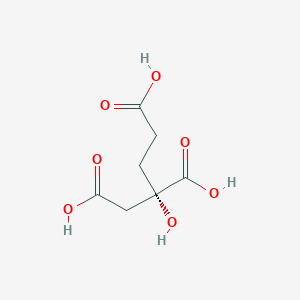
(S)-2-Hydroxybutane-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-homocitric acid is the (S)-enantiomer of homocitric acid. It is an enantiomer of a (2R)-homocitric acid.
Aplicaciones Científicas De Investigación
Biological Production of Malic Acid
Malic acid, chemically related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, has significant applications due to its role as a precursor in various industries. Its biological production, especially through fermentation and metabolic engineering, is a growing field. This approach is seen as a sustainable alternative to traditional chemical synthesis methods, with several metabolic pathways being explored for enhanced production (Dai et al., 2018).
Stereocontrolled Synthesis in Biochemical Pathways
The stereocontrolled synthesis of compounds like 2-methylisocitrate, closely related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, is crucial in certain biochemical pathways in bacteria and fungi. This type of synthesis, starting from compounds like lactic acid, demonstrates the intricate chemistry involved in biological systems and the potential for bioengineering applications (Darley et al., 2003).
Catalytic Methods in Organic Chemistry
Catalytic methods involving compounds structurally similar to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, like the selective epoxidation of alkenes, highlight the chemical's role in advanced organic synthesis techniques. These methods showcase the potential for high-efficiency and selective reactions in organic chemistry (Dong et al., 2012).
Enolization and Oxidation Reactions
The study of enolization and oxidation reactions of compounds like 3-hydroxybutan-2-one, which are structurally related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, provides insights into the mechanisms of these important chemical transformations. Such studies are fundamental to understanding more complex chemical processes and developing new synthesis methods (Lubach & Drenth, 2010).
Metabolism Studies
Research into the metabolism of structurally related compounds, like 4-hydroxybutyric acid, in mitochondrial extracts, sheds light on the biochemical pathways and potential applications of (S)-2-hydroxybutane-1,2,4-tricarboxylic acid in cellular processes. These studies are crucial for understanding metabolic diseases and developing therapeutic strategies (Gibson & Nyhan, 2010).
Biosynthesis from Renewable Carbon
The biosynthesis of compounds like 2-hydroxyisobutyric acid from renewable carbon sources, using processes involving compounds similar to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, represents an important step towards sustainable chemical production. This research highlights the potential for using biotechnological routes to produce valuable chemical building blocks from renewable sources (Rohwerder & Müller, 2010).
Bioplastic Production from Methane
Studies on the biosynthesis of 4-hydroxybutyrate and related polymers from methane demonstrate the potential of metabolic engineering in producing bioplastics. This research shows how engineered strains can use methane, a simple carbon source, to synthesize valuable biopolymers, indicating a promising direction for sustainable material production (Nguyen & Lee, 2021).
Propiedades
Nombre del producto |
(S)-2-Hydroxybutane-1,2,4-tricarboxylic acid |
|---|---|
Fórmula molecular |
C7H10O7 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
(2S)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
XKJVEVRQMLKSMO-ZETCQYMHSA-N |
SMILES isomérico |
C(C[C@](CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES canónico |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



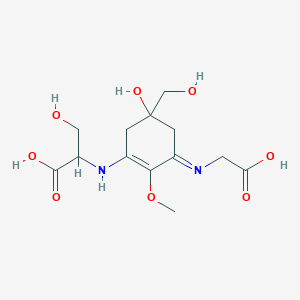
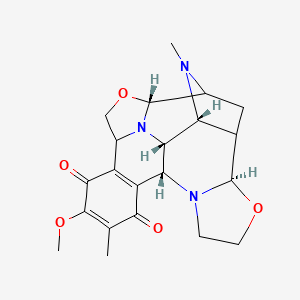


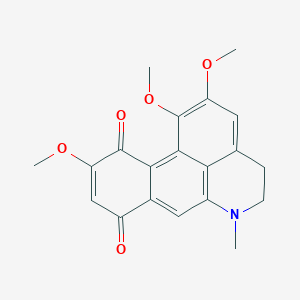
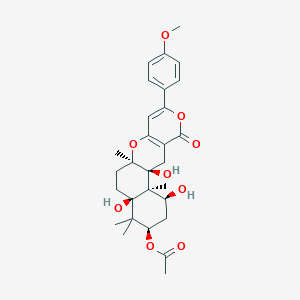
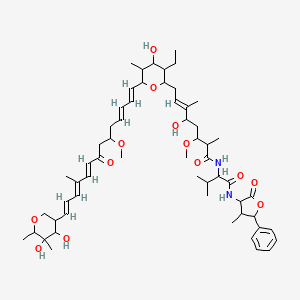

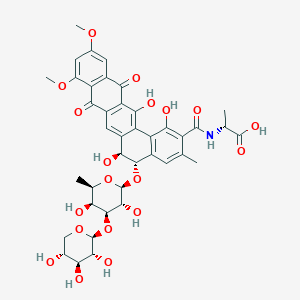
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
